molecular formula C2H8ClN3O B12686977 Guanidine, (hydroxymethyl)-, monohydrochloride CAS No. 52337-70-9

Guanidine, (hydroxymethyl)-, monohydrochloride

Cat. No.: B12686977
CAS No.: 52337-70-9
M. Wt: 125.56 g/mol
InChI Key: DVTVTPLBQIFIDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, (hydroxymethyl)-, monohydrochloride is a derivative of guanidine, a compound known for its strong basicity and presence in various biological systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents . Another method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Guanidine, (hydroxymethyl)-, monohydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving guanidine derivatives include chlorotrimethylsilane, which generates reactive intermediates capable of guanylating amines . Metal-catalyzed reactions, such as those involving copper or other transition metals, are also prevalent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, guanylating reactions typically yield substituted guanidines .

Comparison with Similar Compounds

Guanidine, (hydroxymethyl)-, monohydrochloride can be compared with other guanidine derivatives, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure and the resulting chemical behavior.

Properties

CAS No.

52337-70-9

Molecular Formula

C2H8ClN3O

Molecular Weight

125.56 g/mol

IUPAC Name

2-(hydroxymethyl)guanidine;hydrochloride

InChI

InChI=1S/C2H7N3O.ClH/c3-2(4)5-1-6;/h6H,1H2,(H4,3,4,5);1H

InChI Key

DVTVTPLBQIFIDM-UHFFFAOYSA-N

Canonical SMILES

C(N=C(N)N)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.